molecular formula C22H24N4O2 B2590692 N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251563-64-0

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2590692
CAS No.: 1251563-64-0
M. Wt: 376.46
InChI Key: UKJWURUUPWURJZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,8-naphthyridine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazine-1-carbothioamide: Shares a similar methoxyphenyl group and piperidine ring but differs in the naphthyridine core.

    N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine analogs: Variations in the substituents on the naphthyridine core or piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-9-10-18-20(25-16-7-6-8-17(13-16)28-2)19(14-23-21(18)24-15)22(27)26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWURUUPWURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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